

Technical Guide: Spectroscopic Characterization of 5-(4-Fluorophenoxy)valeric Acid

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Compound of Interest

Compound Name: 5-(4-Fluorophenoxy)valeric Acid

CAS No.: 347867-75-8

Cat. No.: B1322480

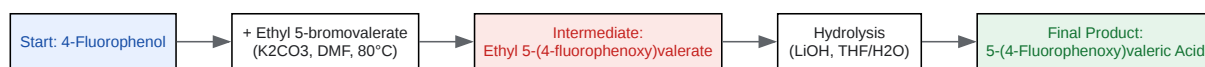
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Chemical Identity & Synthesis Context

Before interpreting spectra, one must understand the molecular origin. This compound is typically synthesized via a Williamson ether synthesis, coupling 4-fluorophenol with ethyl 5-bromovalerate, followed by alkaline hydrolysis.

- IUPAC Name: 5-(4-fluorophenoxy)pentanoic acid
- Molecular Formula:
[\[1\]](#)
- Molecular Weight: 212.22 g/mol [\[1\]](#)[\[2\]](#)
- Key Impurities to Watch: Unreacted 4-fluorophenol (distinct aromatic region), 5-bromovaleric acid (alkyl shifts), and residual solvents (EtOH/EtOAc).

Synthesis Workflow (DOT Diagram)



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Caption: Figure 1.[3] Standard synthetic route via Williamson ether synthesis and subsequent ester hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4]

Expert Insight: The Fluorine Effect

The presence of the fluorine atom at the para position of the phenoxy ring creates a distinct AA'BB'X spin system. Unlike a standard phenyl ring, you will observe significant C-F coupling in both

and

spectra.

- NMR: The aromatic protons do not appear as simple doublets. The protons ortho to Fluorine (H3/H5) show additional splitting (Hz).
- NMR: Carbon atoms in the ring will appear as doublets due to C-F coupling (), with the C-F ipso carbon showing a massive coupling constant (~240 Hz).

NMR Data (400 MHz,)

Shift (ppm)	Multiplicity	Integration	Assignment	Coupling Constants ()
11.0 - 12.0	Broad s	1H	-COOH	Exchangeable
6.92 - 7.00	Multiplet	2H	Ar-H (3,5)	ortho to F (Hz)
6.78 - 6.85	Multiplet	2H	Ar-H (2,6)	ortho to O, meta to F
3.92	Triplet	2H	-O-CH ₂ -	Hz
2.43	Triplet	2H	-CH ₂ -COOH	Hz
1.75 - 1.85	Multiplet	4H	-CH ₂ -CH ₂ -CH ₂ -	Overlapping quintets

NMR Data (100 MHz,)

Shift (ppm)	Splitting ()	Assignment	Notes
179.8	Singlet	C=O (Acid)	Carbonyl
157.4	Doublet (Hz)	Ar-C4 (C-F)	Ipsso to Fluorine
155.1	Singlet (or weak d)	Ar-C1 (C-O)	Ipsso to Oxygen
115.8	Doublet (Hz)	Ar-C3, C5	Ortho to Fluorine
115.4	Doublet (Hz)	Ar-C2, C6	Meta to Fluorine
68.2	Singlet	-O-CH ₂ -	Ether methylene
33.6	Singlet	-CH ₂ -COOH	Alpha to carbonyl
28.7	Singlet	-CH ₂ -CH ₂ -CH ₂ -	Internal chain
21.5	Singlet	-CH ₂ -CH ₂ -CH ₂ -	Internal chain

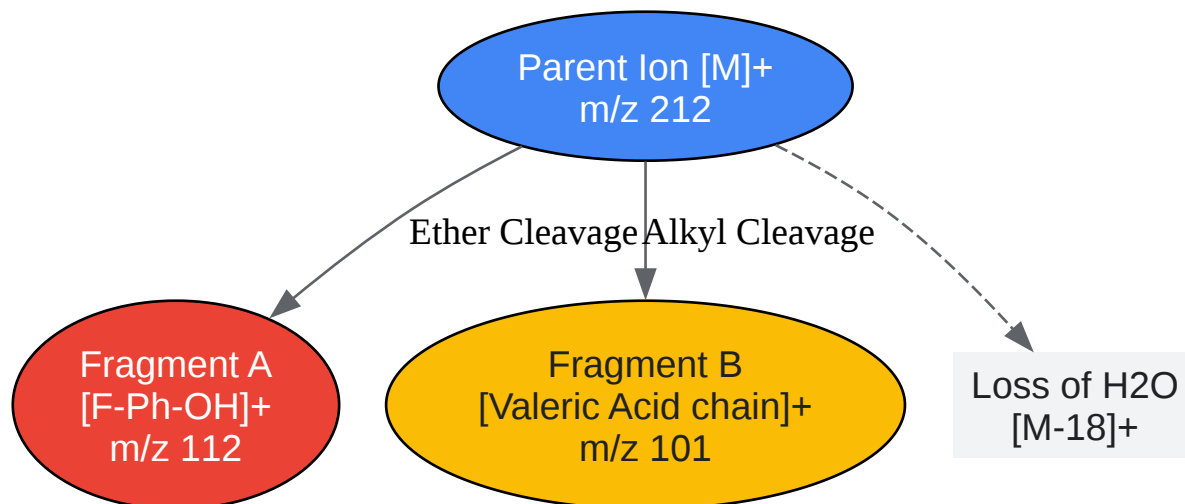
Mass Spectrometry (MS)

Fragmentation Logic

In Electron Impact (EI) ionization, the molecule typically fragments at the ether linkage.

- Molecular Ion (): 212 m/z (often weak).
- Base Peak: Often m/z 112 (4-fluorophenol radical cation) or m/z 101 (valeric acid chain fragment).
- McLafferty Rearrangement: Not prominent due to the ether linkage, but loss of water [M-18] from the acid group is common.

MS Fragmentation Diagram (DOT)



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Caption: Figure 2. Primary fragmentation pathways observed in EI-MS analysis.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" confirmation. The key diagnostic is the absence of the ester carbonyl (approx. 1735-1750 cm

) and the presence of the acid carbonyl.

Wavenumber ()	Vibration Mode	Functional Group	Diagnostic Value
2800 - 3200	O-H Stretch (Broad)	Carboxylic Acid	Confirm Acid form vs Ester
1705 - 1715	C=O Stretch	Carboxylic Acid	Strong, sharp peak
1505, 1600	C=C Ring Stretch	Aromatic Ring	Skeletal vibrations
1210 - 1250	C-O-C Stretch	Alkyl Aryl Ether	Strong antisymmetric stretch
1150 - 1200	C-F Stretch	Aryl Fluoride	Distinctive halogen band
820 - 840	C-H Bending (OOP)	Para-substituted Ar	Confirms 1,4-substitution

Experimental Protocols

Protocol A: Preparation for NMR Analysis

Objective: Ensure complete dissolution and prevent H-bonding aggregation which broadens the acid peak.

- Solvent Choice: Use Chloroform-d () for routine analysis. If the acid proton is not visible or broad, switch to DMSO-d6 to sharpen the -COOH signal.
- Sample Mass: Weigh 5-10 mg of the solid acid into a clean vial.
- Dissolution: Add 0.6 mL of solvent. Sonicate for 30 seconds.
- Filtration: If the solution is cloudy (indicating inorganic salts from hydrolysis), filter through a glass wool plug directly into the NMR tube.
- Acquisition: Run 16 scans for

and 256-512 scans for

.

Protocol B: Preparation for GC-MS

Objective: Analyze purity without thermal degradation of the carboxylic acid. Note: Carboxylic acids can tail on GC columns. Derivatization is recommended.

- Derivatization: Dissolve 2 mg sample in 0.5 mL MeOH. Add 2 drops of (cat). Heat at 60°C for 15 mins to form the methyl ester in situ.
- Extraction: Add 1 mL Hexane and 1 mL Water. Shake.
- Injection: Inject 1 µL of the top Hexane layer.
- Method: Split injection (20:1). Column: DB-5ms. Temp Ramp: 50°C to 280°C at 15°C/min.

References

- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22556441, **5-(4-Fluorophenoxy)valeric acid**. Retrieved January 28, 2026, from [[Link](#)]
- SpectraBase. (2025). NMR Data for Phenoxyvaleric Acid Derivatives. Retrieved January 28, 2026, from [[Link](#)]

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